2-chloro-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
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Overview
Description
2-chloro-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Benzamide Moiety: The oxadiazole intermediate is then reacted with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Biochemical Studies: Used to study enzyme interactions and inhibition.
Medicine
Pharmaceuticals: Potential use as a drug candidate due to its unique structure.
Industry
Agriculture: Potential use in the development of agrochemicals.
Dyes and Pigments: Used in the synthesis of specialized dyes.
Mechanism of Action
The mechanism by which 2-chloro-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide exerts its effects depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]methyl}benzamide: Similar structure but with a thiadiazole ring.
2-chloro-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-triazol-5-yl]methyl}benzamide: Contains a triazole ring instead of an oxadiazole.
Uniqueness
The presence of the oxadiazole ring in 2-chloro-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide imparts unique electronic properties and potential for diverse interactions, making it distinct from its analogs with different heterocyclic rings.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific and industrial fields.
Properties
Molecular Formula |
C18H16ClN3O2 |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-chloro-4-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-4-3-5-13(8-11)17-21-16(24-22-17)10-20-18(23)14-7-6-12(2)9-15(14)19/h3-9H,10H2,1-2H3,(H,20,23) |
InChI Key |
ZPOKKMOLFPEKNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3=C(C=C(C=C3)C)Cl |
Origin of Product |
United States |
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